molecular formula C6H3Cl2NO B163316 2,4-Dichloronicotinaldehyde CAS No. 134031-24-6

2,4-Dichloronicotinaldehyde

Cat. No. B163316
Key on ui cas rn: 134031-24-6
M. Wt: 176 g/mol
InChI Key: GWBHJHIZHNTJLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07074742B2

Procedure details

Under nitrogen, a solution of 1.6 g of 2,4-dichloropyridine in 5 mL dry tetrahydrofuran (THF) was added to a solution of 6 mL of lithium diisopropyl amide in 25 mL of THF at −70° C., followed by stirring at this temperature for 3 hours. Then 1 mL of dry N,N-dimethylformamide was added at −70° C. followed by stirring at this temperature for 1 hour. Then 25 mL of saturated ammonium chloride solution was added and the reaction mixture was stirred at room temperature overnight. The reaction mixture was diluted with 25 mL of water and extracted with ethyl acetate (2×). The combine organic phases were distilled under vacuum to give solids that were dissolved in 5 mL of methylene chloride and filtered through silica gel, eluting with 100% methylene chloride. Removal of the solvent under vacuum provided the title intermediate as a solid. 1H NMR (CDCl3; 300 MHz) δ 7.41 (d, 1H, J is 5.3 Hz), 8.42 (d, 1H, J is 5.2 Hz), 10.5 (s, 1H).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][N:3]=1.C([N-]C(C)C)(C)C.[Li+].CN(C)[CH:19]=[O:20].[Cl-].[NH4+]>O1CCCC1.O.C(Cl)Cl>[Cl:1][C:2]1[C:7]([CH:19]=[O:20])=[C:6]([Cl:8])[CH:5]=[CH:4][N:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)Cl
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
by stirring at this temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring at this temperature for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×)
DISTILLATION
Type
DISTILLATION
Details
The combine organic phases were distilled under vacuum
CUSTOM
Type
CUSTOM
Details
to give solids that
FILTRATION
Type
FILTRATION
Details
filtered through silica gel
WASH
Type
WASH
Details
eluting with 100% methylene chloride
CUSTOM
Type
CUSTOM
Details
Removal of the solvent under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=NC=CC(=C1C=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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